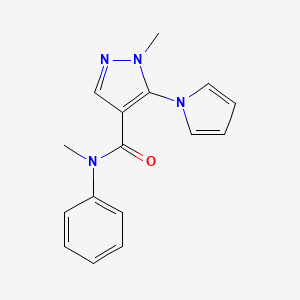
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a heterocyclic compound that belongs to the class of oxadiazoles, which are widely used in medicinal chemistry due to their diverse pharmacological activities. In
作用机制
The mechanism of action of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole involves the formation of a covalent bond between the compound and the solvent-exposed tryptophan residue in the protein. This covalent bond results in a significant increase in the fluorescence intensity of this compound, which can be used to monitor the conformational changes in the protein. The reaction between this compound and tryptophan residue occurs via a radical-mediated mechanism, which involves the generation of a reactive intermediate by the reaction of this compound with a solvent molecule.
Biochemical and Physiological Effects:
This compound is a non-toxic compound and does not have any significant biochemical or physiological effects. The compound has been extensively used in various in vitro studies to study the conformational changes in proteins.
实验室实验的优点和局限性
The advantages of using 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in lab experiments include its high selectivity for tryptophan residues, non-toxic nature, and ability to monitor conformational changes in proteins. The limitations of using this compound include its relatively low yield during the synthesis process and the requirement for specialized equipment to measure the fluorescence intensity of the compound.
未来方向
There are several future directions for the use of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in scientific research. One potential application is in the study of protein-protein interactions. This compound can be used to label specific tryptophan residues in one protein, and the fluorescence intensity can be monitored in the presence of another protein to study the interaction between the two proteins. Another potential application is in the study of protein-lipid interactions. This compound can be used to label specific tryptophan residues in a membrane protein, and the fluorescence intensity can be monitored in the presence of different lipid compositions to study the effect of lipids on the conformational changes in the protein. Finally, this compound can be used in the study of protein folding and misfolding, which is of significant interest in the field of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its ability to selectively label tryptophan residues in proteins and monitor conformational changes. The compound has several potential applications in the study of protein-protein interactions, protein-lipid interactions, and protein folding and misfolding. The future directions for the use of this compound in scientific research are promising, and further studies are required to fully explore the potential of this compound.
合成方法
The synthesis of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole involves the reaction of 2-fluorobenzaldehyde with pyrrolidine and hydrazine hydrate in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate Schiff base, which is then cyclized to form the final product. The yield of this compound obtained through this method is around 75%.
科学研究应用
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential as a fluorescent probe for protein structure and dynamics. The compound has a unique property of selectively reacting with solvent-exposed tryptophan residues in proteins, leading to the formation of a covalent bond between this compound and the tryptophan residue. This covalent bond results in a significant increase in the fluorescence intensity of this compound, which can be used to monitor the conformational changes in the protein. This compound has been used to study the conformational changes in various proteins, including enzymes, antibodies, and membrane proteins.
属性
IUPAC Name |
2-(2-fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-6-2-1-5-10(11)13-16-15-12(18-13)9-17-7-3-4-8-17/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZZMPPKJQVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)

![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)

![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)


![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
![[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7497875.png)

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B7497894.png)

